molecular formula C22H38BrN5O5Si2 B12072748 8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine

8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine

Cat. No.: B12072748
M. Wt: 588.6 g/mol
InChI Key: QEQSNZJZJYDKPZ-UHFFFAOYSA-N
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Description

8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have modifications that can alter their biological activity, making them useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine typically involves multiple steps:

    Protection of the sugar moiety: The 2’-deoxyribofuranosyl group is protected using 1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl to prevent unwanted reactions.

    Bromination: The guanine base is brominated at the 8-position using a brominating agent such as N-bromosuccinimide (NBS).

    Coupling reaction: The protected sugar moiety is coupled with the brominated guanine base under specific conditions to form the desired nucleoside analog.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine atom or the guanine base.

    Reduction: Reduction reactions may target the bromine atom, potentially converting it to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, replacing it with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols, amines, or alkoxides under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could produce various substituted guanine analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can serve as probes to investigate the mechanisms of nucleic acid metabolism.

Medicine

Medically, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by incorporating into nucleic acids and disrupting their function.

Industry

In industry, these compounds may be used in the development of new pharmaceuticals, diagnostic tools, and biotechnological applications.

Mechanism of Action

The mechanism of action of 8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell proliferation or viral replication. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2’-deoxyguanosine: A simpler analog with similar bromination at the 8-position.

    2’-Deoxyguanosine: The natural nucleoside without any modifications.

    Other protected nucleosides: Compounds with different protective groups on the sugar moiety.

Uniqueness

The uniqueness of 8-Bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)–D-2’-deoxyribofuranosyl]guanine lies in its specific combination of bromination and protection. This combination can confer unique chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H38BrN5O5Si2

Molecular Weight

588.6 g/mol

IUPAC Name

2-amino-8-bromo-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1H-purin-6-one

InChI

InChI=1S/C22H38BrN5O5Si2/c1-11(2)34(12(3)4)30-10-16-15(32-35(33-34,13(5)6)14(7)8)9-17(31-16)28-19-18(25-21(28)23)20(29)27-22(24)26-19/h11-17H,9-10H2,1-8H3,(H3,24,26,27,29)

InChI Key

QEQSNZJZJYDKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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